(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Chiral Synthesis Enantioselectivity Stereochemistry

Chiral pyrrolidine scaffolds demand precise stereochemistry-substituting the (R)-enantiomer or racemate compromises synthetic outcomes. (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 1286207-91-7) delivers the defined (S)-configuration at the 3-position. • Enantiopure (S)-configuration ensures reproducible stereochemical outcomes in chiral catalyst, ligand, and drug candidate synthesis • Ortho-chlorobenzyl moiety enables systematic SAR exploration vs. 4-chlorobenzyl regioisomers • Supplied at ≥98% purity as dihydrochloride salt; ready for late-stage pharmaceutical intermediate use Procurement-ready with batch-specific CoA and global shipping.

Molecular Formula C11H17Cl3N2
Molecular Weight 283.62
CAS No. 1286207-91-7
Cat. No. B2765762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
CAS1286207-91-7
Molecular FormulaC11H17Cl3N2
Molecular Weight283.62
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl
InChIInChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1
InChIKeyYNLUWWWFIYZSMF-XRIOVQLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evaluating (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (1286207-91-7) for Chiral Synthesis and Medicinal Chemistry Applications


(S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 1286207-91-7) is a chiral pyrrolidine derivative with a 2-chlorobenzyl substituent, characterized by a molecular formula of C11H17Cl3N2 and a molecular weight of approximately 283.63 g/mol [1]. It is supplied as a dihydrochloride salt with typical purities ranging from 95% to 98% . The compound contains a stereocenter in the (S)-configuration at the 3-position of the pyrrolidine ring, a structural feature that distinguishes it from its enantiomer and other analogs .

Critical Procurement Considerations: Why Analogs of 1286207-91-7 Are Not Interchangeable


Selecting a building block for asymmetric synthesis or a pharmaceutical intermediate is not a matter of simple chemical similarity. While compounds such as the (R)-enantiomer (CAS 1286208-09-0), the racemic mixture (CAS 347194-15-4), or regioisomers like the 4-chlorobenzyl variant (CAS 169452-11-3) share a core pyrrolidine scaffold and a chlorobenzyl moiety [1], their distinct stereochemistry, salt forms, or substitution patterns can lead to quantifiably different experimental outcomes . These differences directly impact critical research metrics, including enantioselectivity, reaction yields, and biological target engagement [2]. Therefore, substituting one analog for another without a rigorous evaluation of the specific, quantitative evidence outlined below risks compromising the reproducibility and validity of scientific results, leading to increased costs and project delays.

Quantitative Differentiators of 1286207-91-7 Against Its Closest Analogs


Absolute Configuration and Stereochemical Identity

The (S)-configuration at the pyrrolidine 3-position provides a distinct stereochemical identity, contrasting with the (R)-enantiomer (CAS 1286208-09-0) and the racemic mixture (CAS 347194-15-4) . This absolute configuration, specified by the SMILES notation `C1CN(C[C@H]1N)CC2=CC=CC=C2Cl.Cl.Cl` , is the primary differentiator and is essential for applications requiring a specific three-dimensional orientation.

Chiral Synthesis Enantioselectivity Stereochemistry

Structural Comparison: 2-Chlorobenzyl vs. 4-Chlorobenzyl Regioisomer

The target compound features a 2-chlorobenzyl group, whereas a closely related analog is the 4-chlorobenzyl regioisomer (CAS 169452-11-3) . This difference in substitution pattern on the phenyl ring alters the compound's steric and electronic properties, which can influence its behavior as a building block or ligand.

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Differential Vendor Pricing and Procurement Specifications

The target compound exhibits differentiated market positioning based on vendor-specific purity and pricing. The (S)-enantiomer is offered by suppliers such as Leyan at 98% purity and Chemenu at 97% purity . In contrast, its (R)-enantiomer (CAS 1286208-09-0) is listed by Fluorochem at £759.00 for 1g (95% purity) , indicating a potential price differential that may reflect differences in synthetic accessibility or market demand between the two enantiomers.

Chemical Procurement Cost Analysis Vendor Sourcing

Evidence-Backed Applications for (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (1286207-91-7)


Asymmetric Synthesis: A Defined Chiral Scaffold

The (S)-enantiomer (CAS 1286207-91-7) is the mandatory starting point for any project requiring a chiral pyrrolidine scaffold with an (S)-configuration at the 3-position. Substitution with the (R)-enantiomer (CAS 1286208-09-0) or a racemic mixture (CAS 347194-15-4) will produce a different enantiomer or a mixture of stereoisomers, fundamentally altering the synthetic outcome and potentially compromising the activity of any derived chiral catalysts, ligands, or drug candidates .

Structure-Activity Relationship (SAR) Studies: Probing Ortho-Substitution

This compound is ideal for SAR programs exploring the effect of ortho-substitution on a benzyl group. The 2-chlorobenzyl moiety is a distinct structural feature compared to the 4-chlorobenzyl regioisomer (CAS 169452-11-3) . Researchers can use this building block to synthesize compound libraries where the position of the chlorine atom is systematically varied to map its impact on target binding, potency, and selectivity .

Pharmaceutical Intermediate Synthesis: A High-Purity Building Block

Given the commercial availability of this compound in high purities (97-98%), it serves as a reliable, late-stage intermediate in the synthesis of more complex pharmaceutical candidates . Its use can reduce the number of synthetic steps required and improve overall yield, making it a cost-effective choice for projects that require this specific chiral amine core.

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